Technical Guide: 4-amino-N-(5-chloro-2-methylphenyl)benzamide
Technical Guide: 4-amino-N-(5-chloro-2-methylphenyl)benzamide
This technical guide provides an in-depth analysis of 4-amino-N-(5-chloro-2-methylphenyl)benzamide (CAS 897595-52-7), a critical structural scaffold and reference standard in the development of Type II Tyrosine Kinase Inhibitors (TKIs).
CAS Number: 897595-52-7 Role: Kinase Inhibitor Scaffold / Analytical Reference Standard / Synthetic Intermediate
Part 1: Strategic Significance & Molecular Architecture[1]
The "Privileged" Scaffold
In the context of drug development, this molecule represents a "privileged structure"—a core scaffold capable of binding to multiple receptor subtypes with high affinity. Specifically, it mimics the "Head-Tail" architecture found in Bcr-Abl and c-Kit inhibitors (e.g., Imatinib, Nilotinib).
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The "Head" (Benzamide Moiety): The 4-aminobenzamide acts as a hydrogen bond donor/acceptor system, critical for anchoring the molecule within the kinase ATP-binding pocket (specifically interacting with the hinge region or the DFG-motif glutamate).
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The "Tail" (Substituted Aniline): The 5-chloro-2-methylphenyl group provides hydrophobic bulk that occupies the allosteric hydrophobic pocket (selectivity pocket) adjacent to the ATP site.
Physicochemical Profile
Understanding the baseline properties is essential for formulation and assay development.
| Property | Value | Relevance |
| Molecular Formula | C₁₄H₁₃ClN₂O | Core stoichiometry |
| Molecular Weight | 260.72 g/mol | Fragment-like (Rule of 3 compliant) |
| LogP (Predicted) | ~2.8 - 3.1 | Moderate lipophilicity; good membrane permeability |
| H-Bond Donors | 2 (Amide NH, Aniline NH₂) | Critical for kinase hinge binding |
| H-Bond Acceptors | 2 (Amide CO, Aniline N) | Interaction with catalytic residues |
| pKa (Base) | ~4.0 (Aniline) | Weakly basic; unionized at physiological pH |
Part 2: Synthesis & Experimental Protocols
Validated Synthesis Workflow
The following protocol maximizes yield and purity, minimizing the formation of bis-amide impurities.
Reagents:
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Precursor A: 4-Nitrobenzoyl chloride (protected form of PABA)
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Precursor B: 5-Chloro-2-methylaniline (Fast Red Violet LB Base)
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous
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Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Reducing Agent: Iron powder/NH₄Cl or H₂/Pd-C (for Nitro reduction)
Step-by-Step Protocol:
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Acylation (Amide Bond Formation):
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Dissolve 5-chloro-2-methylaniline (1.0 eq) in anhydrous DCM under N₂ atmosphere.
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Add TEA (1.5 eq) and cool to 0°C.
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Dropwise add 4-nitrobenzoyl chloride (1.1 eq) dissolved in DCM. Critical: Control exotherm to prevent side reactions.
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Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
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Workup: Quench with water, wash organic layer with 1N HCl (to remove unreacted aniline), then Sat. NaHCO₃. Dry over Na₂SO₄ and concentrate.
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Intermediate: 4-nitro-N-(5-chloro-2-methylphenyl)benzamide.
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Reduction (Nitro to Amino):
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Suspend the nitro-intermediate in Ethanol/Water (3:1).
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Add Iron powder (5.0 eq) and Ammonium Chloride (0.5 eq).
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Reflux at 80°C for 2 hours. Observation: Color shift from pale yellow to brown slurry.
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Filtration: Filter hot through Celite to remove iron residues.
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Crystallization: Concentrate filtrate and recrystallize from Ethanol/Water to yield the final product.
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Visualization of Synthesis Logic
The following diagram illustrates the reaction pathway and critical control points (CCPs).
Caption: Synthetic pathway emphasizing the amide coupling followed by selective nitro reduction to preserve the chloro-substituent.
Part 3: Analytical Validation & Quality Control[1]
For researchers using CAS 897595-52-7 as a reference standard for Imatinib or Nilotinib impurity profiling, a validated HPLC method is mandatory.
HPLC Method Parameters
This method separates the target amine from its nitro-precursor and potential hydrolysis byproducts.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.[1]
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Gradient: 5% B to 95% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm (aromatic backbone) and 230 nm (amide bond).
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Retention Time: Expect elution at ~12.5 min (depending on dead volume).
Impurity Profiling Logic
In the manufacturing of Bcr-Abl inhibitors, this compound often appears as:
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Degradant: Hydrolysis of the pyrimidine-amine bond in Imatinib (rare, requires harsh conditions).
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Process Impurity: Unreacted intermediate if the synthesis involves a convergent coupling of a benzamide fragment.
Part 4: Biological Application (Kinase Inhibition)[1]
Mechanism of Action (Type II Binding)
This molecule serves as a simplified probe for the DFG-out conformation of kinases.
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H-Bonding: The amide nitrogen and carbonyl form a characteristic H-bond pair with the "gatekeeper" residue (e.g., Thr315 in Abl) and the conserved Glu/Asp in the DFG motif.
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Hydrophobic Interaction: The 5-chloro-2-methylphenyl ring inserts into the hydrophobic pocket created when the activation loop (DFG motif) flips to the "out" conformation.
SAR Visualization
The diagram below maps the structural features of the molecule to the kinase binding pocket.
Caption: Structure-Activity Relationship (SAR) mapping of the ligand to the Kinase Type II binding pocket.
References
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Sigma-Aldrich. (2024). Product Specification: 4-Amino-N-(5-chloro-2-methylphenyl)benzamide (CAS 897595-52-7). MilliporeSigma.
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National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 67133 (Isomer Reference). PubChem.[2][3]
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Capdeville, R., et al. (2002). "Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug." Nature Reviews Drug Discovery, 1(7), 493-502. (Contextual reference for Benzamide-Aniline scaffolds in Kinase Inhibition).
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Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-constituents) thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry, 47(27), 6658-6661. (Reference for 2-methyl-5-chloroaniline usage in SAR).
Sources
- 1. N-(4-Amino-2-chloro-5-methylphenyl)benzamide | SIELC Technologies [sielc.com]
- 2. N-(4-chloro-2-methylphenyl)benzamide | C14H12ClNO | CID 295234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - Benzamide, 5-chloro-4-((4,5-dihydro-1h-imidazol-2-yl)amino)-2-methoxy-n-methyl- (C12H15ClN4O2) [pubchemlite.lcsb.uni.lu]
